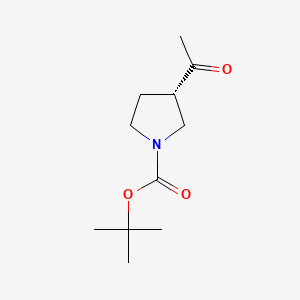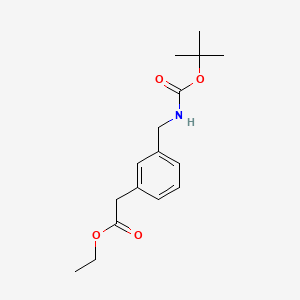
β-D-Glucopyranuronosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Glucopyranuronosylamine typically involves the reaction of sodium D-glucuronate with ammonia and/or volatile ammonium salts in water . The reaction conditions, such as the concentration of ammonia and ammonium salts, significantly influence the rate and yield of the product. Higher concentrations generally lead to faster conversion rates and higher yields. The use of saturated ammonium carbamate has been found to produce the highest yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in aqueous solutions to avoid the need for protective group chemistry, which can be cumbersome and time-consuming .
Analyse Chemischer Reaktionen
Types of Reactions: β-D-Glucopyranuronosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions to form N-acyl-β-D-glucopyranuronosylamines and N-alkylcarbamoyl-β-D-glucopyranuronosylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides and alkyl isocyanates are used for substitution reactions.
Major Products:
Oxidation: Uronic acids.
Reduction: Corresponding alcohols.
Substitution: N-acyl-β-D-glucopyranuronosylamines and N-alkylcarbamoyl-β-D-glucopyranuronosylamine.
Wissenschaftliche Forschungsanwendungen
β-D-Glucopyranuronosylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of β-D-Glucopyranuronosylamine involves its ability to act as a glycosyl donor in glycosylation reactions. It interacts with various molecular targets, including enzymes involved in carbohydrate metabolism. The pathways involved include the formation of glycosidic bonds and the modification of existing carbohydrate structures .
Vergleich Mit ähnlichen Verbindungen
- α-D-Glucopyranuronosylamine
- N-acyl-β-D-glucopyranuronosylamines
- N-alkylcarbamoyl-β-D-glucopyranuronosylamine
Comparison: β-D-Glucopyranuronosylamine is unique due to its specific configuration and reactivity. Compared to α-D-Glucopyranuronosylamine, it has different stereochemistry, which affects its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
163659-65-2 |
|---|---|
Molekularformel |
C6H11NO6 |
Molekulargewicht |
193.155 |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1 |
InChI-Schlüssel |
GUBZNLBDQBXDQM-CIOUUCGESA-N |
SMILES |
C1(C(C(OC(C1O)N)C(=O)O)O)O |
Synonyme |
1-Amino-1-deoxy-β-D-glucopyranuronic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


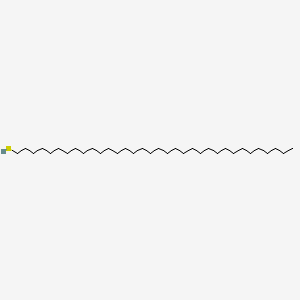
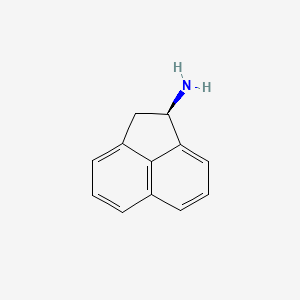
![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
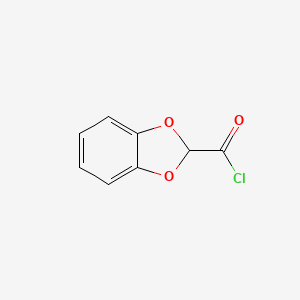
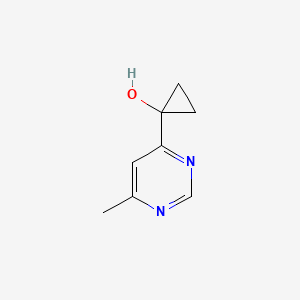
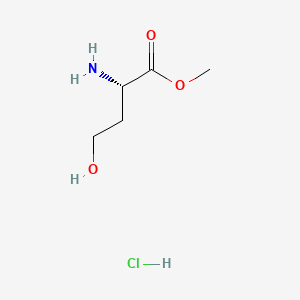
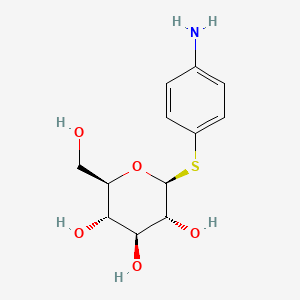
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)
